molecular formula C26H24O9 B11952841 2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate CAS No. 194784-74-2

2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate

Cat. No.: B11952841
CAS No.: 194784-74-2
M. Wt: 480.5 g/mol
InChI Key: QLDRSUXBKNPSHS-UHFFFAOYSA-N
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Description

2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate is a complex organic compound characterized by the presence of multiple methoxy groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-acetyl-5-hydroxyphenyl 3,4-dimethoxybenzoate. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate is unique due to its combination of acetyl, ester, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

194784-74-2

Molecular Formula

C26H24O9

Molecular Weight

480.5 g/mol

IUPAC Name

[4-acetyl-3-(3,4-dimethoxybenzoyl)oxyphenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H24O9/c1-15(27)19-9-8-18(34-25(28)16-6-10-20(30-2)23(12-16)32-4)14-22(19)35-26(29)17-7-11-21(31-3)24(13-17)33-5/h6-14H,1-5H3

InChI Key

QLDRSUXBKNPSHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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